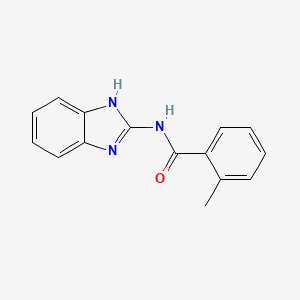

N-1H-benzimidazol-2-yl-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1H-benzimidazol-2-yl-2-methylbenzamide” is a chemical compound with the empirical formula C16H15N3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-1H-benzimidazol-2-yl-2-methylbenzamide”, has been a subject of research . For instance, some N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .Molecular Structure Analysis

The molecular structure of “N-1H-benzimidazol-2-yl-2-methylbenzamide” has been analyzed using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Physical And Chemical Properties Analysis

“N-1H-benzimidazol-2-yl-2-methylbenzamide” is a solid substance . Its molecular weight is 265.31 . The SMILES string representation of the compound is O=C(C1=CC=CC©=C1)NCC(N2)=NC3=C2C=CC=C3 .Wissenschaftliche Forschungsanwendungen

- Benzimidazole derivatives have demonstrated significant antibacterial properties. In a study by Pathare and Bansode, a new series of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-substituted-3H-benzimidazol-5-amine (6a–f), were synthesized .

Antibacterial Activity

Anticancer Potential

Safety and Hazards

Zukünftige Richtungen

The future directions for “N-1H-benzimidazol-2-yl-2-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, N-benzimidazol-2yl benzamide analogues have shown promise as allosteric activators of human glucokinase, suggesting potential applications in the treatment of type-2 diabetes .

Wirkmechanismus

Target of Action

N-1H-benzimidazol-2-yl-2-methylbenzamide primarily targets human glucokinase (GK) , an enzyme crucial for glucose metabolism. GK is predominantly found in pancreatic β-cells and liver hepatocytes, where it facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycolysis .

Mode of Action

This compound acts as an allosteric activator of glucokinase. By binding to an allosteric site on the GK enzyme, it induces a conformational change that enhances the enzyme’s catalytic activity. This interaction increases the enzyme’s affinity for glucose, thereby boosting its activity and promoting glucose metabolism .

Biochemical Pathways

The activation of glucokinase by N-1H-benzimidazol-2-yl-2-methylbenzamide significantly impacts the glycolytic pathway . Enhanced GK activity leads to increased production of glucose-6-phosphate, which enters glycolysis and other metabolic pathways, such as the pentose phosphate pathway. This results in improved glucose utilization and energy production .

Pharmacokinetics

The pharmacokinetics of N-1H-benzimidazol-2-yl-2-methylbenzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : It is excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the activation of GK by N-1H-benzimidazol-2-yl-2-methylbenzamide leads to increased glucose phosphorylation. This results in enhanced glycolysis and ATP production. At the cellular level, this translates to improved glucose homeostasis, making it a potential therapeutic agent for managing hyperglycemia in type-2 diabetes .

Action Environment

The efficacy and stability of N-1H-benzimidazol-2-yl-2-methylbenzamide can be influenced by various environmental factors:

This comprehensive understanding of N-1H-benzimidazol-2-yl-2-methylbenzamide’s mechanism of action highlights its potential as a therapeutic agent in glucose metabolism regulation.

: Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQONLPRWAQFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-yl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)

![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)

![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)

![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)

![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)